molecular formula C22H28Cl2N2O2 B3404431 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1215669-04-7

1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B3404431
CAS No.: 1215669-04-7
M. Wt: 423.4 g/mol
InChI Key: HWBLZKBJIPXTII-UHFFFAOYSA-N
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Description

1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a complex structure that includes an allylphenoxy group, a chlorophenyl-substituted piperazine ring, and a propanol moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Allylphenoxy Intermediate:

    Nucleophilic Substitution:

    Formation of the Propanol Derivative:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Epoxide or aldehyde derivatives: from oxidation.

    Reduced phenyl derivatives: from reduction.

    Substituted piperazine derivatives: from nucleophilic substitution.

Scientific Research Applications

1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The allylphenoxy and chlorophenyl groups contribute to its binding affinity and specificity, while the piperazine ring may enhance its pharmacokinetic properties.

Comparison with Similar Compounds

    1-(2-Phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride: Lacks the allyl group, which may affect its reactivity and binding properties.

    1-(2-Allylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol hydrochloride: Lacks the chlorophenyl group, potentially altering its pharmacological profile.

Uniqueness: 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is unique due to the presence of both the allyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2.ClH/c1-2-6-18-7-3-4-10-22(18)27-17-21(26)16-24-11-13-25(14-12-24)20-9-5-8-19(23)15-20;/h2-5,7-10,15,21,26H,1,6,11-14,16-17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBLZKBJIPXTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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